1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorobenzyl group at the 1-position and a 3-methylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₀H₁₇FN₂O₂, with a molecular weight of 336.36 g/mol. The compound’s structure combines a dihydropyridinone core with aromatic substituents, a design often employed in medicinal chemistry to optimize pharmacokinetic properties and target binding.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-3-2-4-18(11-14)22-20(25)16-7-10-19(24)23(13-16)12-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOOKOBXGFKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their structural variations, alongside physicochemical properties where available:
Substituent Position and Electronic Effects
- Fluorine Position on Benzyl Group: The target compound’s 4-fluorobenzyl group (para position) contrasts with G843-1042’s 2-fluorobenzyl (ortho).
- Halogen Exchange : Replacing fluorine with chlorine (e.g., BG16148) increases molecular weight and lipophilicity (Cl: +34.45 g/mol vs. F: +18.99 g/mol), which may influence membrane permeability and target engagement .
N-Aryl Modifications
- Alkyl-Substituted N-Aryl (C₂₃H₂₄N₂O₂) : The 4-isopropyl group increases hydrophobicity, which could enhance CNS penetration but reduce aqueous solubility .
Core Heterocycle Variations
- Pyridazine vs. Pyridine Cores : Compound 8 (pyridazine core) differs from the target compound’s pyridine structure. Pyridazines generally exhibit higher polarity and altered hydrogen-bonding capacity, impacting solubility and target selectivity .
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